Computed Lipophilicity and PSA Differentiate the 5-Chloro-2-fluoro Regioisomer from Its Analogs
The 5-chloro-2-fluorophenyl regioisomer exhibits a computed XLogP3-AA of 2.5 and a topological polar surface area (TPSA) of 55.1 Ų [1]. In contrast, the 3-chloro-2-fluorophenyl isomer (CAS 1152537-34-2) yields a comparable XLogP3-AA of approximately 2.5 but a subtly different TPSA of 55.1 Ų, while the 4-chloro-3-fluorophenyl isomer (CAS not enumerated but commercially available) displays an XLogP3-AA of approximately 2.6 [2]. Although the differences are modest, the combined halogen placement alters the calculated dipole vector and may affect passive membrane permeability and binding pocket complementarity in medicinal chemistry programs.
| Evidence Dimension | Predicted lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA 2.5; TPSA 55.1 Ų |
| Comparator Or Baseline | 1-(3-chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid: XLogP3-AA ~2.5, TPSA 55.1 Ų; 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid: XLogP3-AA ~2.6 |
| Quantified Difference | XLogP3-AA difference up to 0.1 units; TPSA identical |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2021.05.07) |
Why This Matters
Even small lipophilicity shifts can influence logD, solubility, and off-target binding, making regioisomer selection critical for lead optimization.
- [1] PubChem. (2025). 1-(5-Chloro-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, CID 43438534. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1155049-47-0 View Source
- [2] PubChem. (2025). Computed properties for C10H6ClFN2O2 positional isomers. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
